2-{Bis[4-(dimethylamino)phenyl]methyl}-4,5-dibromobenzoic acid
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Overview
Description
2-{Bis[4-(dimethylamino)phenyl]methyl}-4,5-dibromobenzoic acid is a complex organic compound characterized by the presence of dimethylamino groups and bromine atoms attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bis[4-(dimethylamino)phenyl]methyl}-4,5-dibromobenzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4,5-dibromobenzoic acid with bis[4-(dimethylamino)phenyl]methanol under acidic conditions to form the desired product. The reaction conditions often include the use of a strong acid catalyst and controlled temperature to ensure the proper formation of the compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-{Bis[4-(dimethylamino)phenyl]methyl}-4,5-dibromobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature control .
Major Products
The major products formed from these reactions include quinones, reduced benzoic acids, and substituted derivatives with various functional groups .
Scientific Research Applications
2-{Bis[4-(dimethylamino)phenyl]methyl}-4,5-dibromobenzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of organic electronic devices and materials.
Mechanism of Action
The mechanism of action of 2-{Bis[4-(dimethylamino)phenyl]methyl}-4,5-dibromobenzoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino groups can participate in electron donation, affecting the compound’s reactivity and interactions with biological molecules. The bromine atoms contribute to the compound’s overall stability and reactivity in various chemical environments .
Comparison with Similar Compounds
Similar Compounds
4-{Bis[4-(dimethylamino)phenyl]methyl}phenol: A similar compound with a hydroxyl group instead of bromine atoms.
Methanone, bis[4-(dimethylamino)phenyl]-:
Properties
CAS No. |
62633-31-2 |
---|---|
Molecular Formula |
C24H24Br2N2O2 |
Molecular Weight |
532.3 g/mol |
IUPAC Name |
2-[bis[4-(dimethylamino)phenyl]methyl]-4,5-dibromobenzoic acid |
InChI |
InChI=1S/C24H24Br2N2O2/c1-27(2)17-9-5-15(6-10-17)23(16-7-11-18(12-8-16)28(3)4)19-13-21(25)22(26)14-20(19)24(29)30/h5-14,23H,1-4H3,(H,29,30) |
InChI Key |
KTKDWVCMPSEFQY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC(=C(C=C3C(=O)O)Br)Br |
Origin of Product |
United States |
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